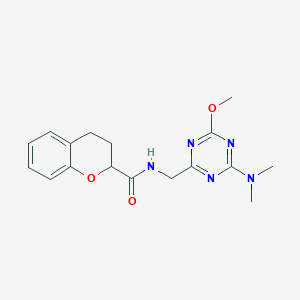
N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁烷-2-基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cinnamamide moiety, which is known for its diverse biological activities.
科学研究应用
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.
- Evaluated for its ability to modulate biological pathways and targets.
-
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and intermediates.
作用机制
Target of Action
Compounds with a 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
Compounds with a 1,2,3-triazole core are generally known for their high chemical stability , which could potentially influence their pharmacokinetic properties.
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a variety of biological activities .
Action Environment
1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may be relatively resistant to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its high efficiency and selectivity. The general steps are as follows:
-
Preparation of the Azide Intermediate:
- The azide intermediate can be synthesized by reacting an appropriate alkyl halide with sodium azide in a polar solvent such as dimethylformamide (DMF) at room temperature.
-
Cycloaddition Reaction:
- The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like acetonitrile. The reaction is typically carried out at room temperature to yield the triazole ring.
-
Formation of the Final Product:
- The triazole intermediate is then coupled with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the final product, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the triazole ring or the cinnamamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole or cinnamamide derivatives.
相似化合物的比较
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as fluconazole and voriconazole, which are used as antifungal agents.
Cinnamamide Derivatives: Compounds containing the cinnamamide moiety, such as cinnamic acid derivatives, which are known for their biological activities.
Comparison:
Uniqueness: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide is unique due to the combination of the triazole ring and cinnamamide moiety, which imparts distinct chemical and biological properties.
Biological Activity: The compound may exhibit a broader spectrum of biological activities compared to other triazole or cinnamamide derivatives due to the synergistic effects of both moieties.
属性
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDORVAPPXSLKJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)




![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)

